Acetamide, N-benzyl-2-piperidino-, hydrochloride

Description

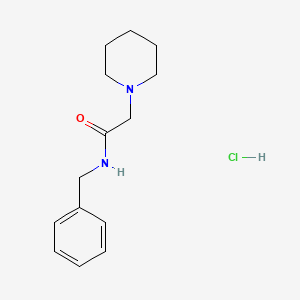

Acetamide, N-benzyl-2-piperidino-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . This compound is known for its potential pharmacological activities and is often used in scientific research for its various applications.

Properties

CAS No. |

2353-19-7 |

|---|---|

Molecular Formula |

C14H21ClN2O |

Molecular Weight |

268.78 g/mol |

IUPAC Name |

N-benzyl-2-piperidin-1-ylacetamide;hydrochloride |

InChI |

InChI=1S/C14H20N2O.ClH/c17-14(12-16-9-5-2-6-10-16)15-11-13-7-3-1-4-8-13;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |

InChI Key |

ATKDSBQMBDXBRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetamide, N-benzyl-2-piperidino-, Hydrochloride

Detailed Stepwise Preparation

Synthesis of N-benzyl-4-piperidone Intermediate

A closely related intermediate, N-benzyl-4-piperidone, is synthesized as a precursor in some routes. According to a 2023 patent (CN116924967A), the preparation involves:

- Reacting benzylamine with an acrylic ester (e.g., methyl acrylate) in an alcohol organic solvent at 5-30 °C, followed by heating to 50-60 °C for 9-24 hours.

- Recovery of excess reagents by distillation.

- Condensation reaction in organic solvent with organic alkali (sodium methoxide, sodium ethoxide, or potassium tert-butoxide) at 50-85 °C for 9-16 hours.

- Acid neutralization and catalyst addition (lithium chloride or calcium chloride) at 60-85 °C for 1-5 hours.

- pH adjustment with inorganic base (50% sodium hydroxide solution) to 8-9, separation of aqueous layer, and distillation under reduced pressure to isolate N-benzyl-4-piperidone.

This method yields high purity and good yield of the intermediate, which can be further transformed into the target compound.

Amidation to Form N-benzyl-2-piperidinoacetamide

The amidation involves reacting the piperidine moiety with an acetamide source, often through nucleophilic substitution or coupling reactions. Literature on analogous piperidinoacetamide derivatives indicates:

- Use of 4-aminophenol derivatives reacted with carboxylic acids in aqueous medium with pyridine catalyst at room temperature for 24 hours.

- Subsequent alkylation with 1-(2-chloroethyl)piperidine hydrochloride in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO) under reflux for 10 hours.

- Workup includes extraction, washing with sodium carbonate and hydrochloric acid solutions, drying, and recrystallization to yield piperidinoacetamide derivatives.

While this example is for a related piperidine-acetamide compound, the methodology is applicable to the synthesis of N-benzyl-2-piperidinoacetamide by appropriate choice of starting materials and reaction conditions.

Formation of Hydrochloride Salt

The final step to obtain this compound involves:

- Dissolving the free base N-benzyl-2-piperidinoacetamide in an appropriate solvent such as methanol.

- Adding hydrogen chloride (HCl) gas or a hydrochloric acid solution to the free base solution.

- Cooling to induce crystallization of the hydrochloride salt.

- Filtration and drying to obtain the pure hydrochloride salt.

This salt formation enhances compound stability, solubility, and facilitates handling.

Comparative Table of Key Preparation Steps

| Step | Reaction Description | Conditions | Reagents | Outcome |

|---|---|---|---|---|

| 1 | Benzylamine + Acrylic Ester to N-benzyl-4-piperidone | 5-30 °C (addition), 50-60 °C (reaction), 9-24 h | Benzylamine, methyl acrylate, alcohol solvent | N-benzyl-4-piperidone intermediate |

| 2 | Condensation with organic alkali | 50-85 °C, 9-16 h | Sodium methoxide/ethoxide or potassium tert-butoxide | Cyclized piperidone product |

| 3 | Acid neutralization and catalyst addition | 60-85 °C, 1-5 h | Dilute HCl, lithium or calcium chloride catalyst | Purified intermediate |

| 4 | Amidation with piperidine derivative | Reflux 10 h | 1-(2-chloroethyl)piperidine hydrochloride, K2CO3, DMSO | N-benzyl-2-piperidinoacetamide |

| 5 | Hydrochloride salt formation | Cooling, crystallization | HCl in methanol | This compound |

Analysis of Preparation Methods

Advantages and Challenges

- The multi-step synthesis allows for high purity and yield of the target compound.

- Use of mild reaction conditions (temperatures below 100 °C) and common reagents makes the process scalable.

- Recovery of excess reagents and solvents by distillation improves cost-effectiveness and environmental impact.

- The hydrochloride salt formation step is straightforward and enhances product stability.

Challenges include:

- Control of reaction pH and temperature is critical to minimize by-products.

- Use of organic solvents and alkali requires careful handling and disposal.

- Purification steps such as recrystallization and filtration need optimization for industrial scale.

Research Results and Data

- The patent CN116924967A reports yields of N-benzyl-4-piperidone up to 90% with purity above 95% after distillation and neutralization steps.

- Synthesis of related N-benzyl acetamidine hydrochloride via hydrogenation and crystallization achieves 90% yield and 98.5% purity, indicating similar approaches can be adapted for the target compound.

- Characterization by IR, 1H NMR, and mass spectrometry confirms the structure and purity of synthesized piperidinoacetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-benzyl-2-piperidino-, hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary or tertiary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Chemical Properties and Reactions

Preparation Methods: The synthesis of N-Benzyl-2-(piperidin-4-yl)acetamide typically involves reacting piperidine derivatives with benzyl halides under basic conditions, frequently through a nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. Industrial production may utilize continuous flow synthesis for better control and higher yields.

Types of Reactions: N-Benzyl-2-(piperidin-4-yl)acetamide can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Can form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate () and chromium trioxide ().

- Reduction: Can convert the amide group to an amine using reducing agents such as lithium aluminum hydride () or sodium borohydride ().

- Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Scientific Research Applications

N-Benzyl-2-(piperidin-4-yl)acetamide and its derivatives are explored in various scientific fields.

Medicinal Chemistry: N-Benzyl-2-(piperidin-4-yl)acetamide has been studied for its potential as an anticonvulsant agent. Research suggests that compounds with similar structures exhibit significant anticonvulsant activities, making them candidates for further pharmacological evaluation.

Biological Studies: This compound can be utilized in biological pathway analysis to study enzyme interactions and signaling pathways and in receptor binding studies to elucidate mechanisms of action for various biological processes.

Industrial Applications: In industry, this compound serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Case Studies and Research Findings

Anticonvulsant Activity Study: Derivatives of N-benzyl acetamides exhibit anticonvulsant properties, suggesting structural modifications can enhance efficacy.

Fentanyl Analog Research: The compound's structure resembles fentanyl analogs, which are studied for their metabolic profiles and receptor binding affinities. Understanding these analogs provides insights into potential therapeutic applications and risks associated with misuse.

SARS-CoV-2 RdRp Inhibitors: N-benzyl-acetamides have been identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors . A series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect . Compounds 6b2 , 6b5 , 6c9 , 6d2 , and 6d5 were identified as potent inhibitors .

N-Benzyl-2-(piperidin-4-yl)acetamide may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Preliminary studies suggest it may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory disorders. Similar compounds in the piperidine class have demonstrated antibacterial and antifungal properties. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Other related applications

Mechanism of Action

The mechanism of action of Acetamide, N-benzyl-2-piperidino-, hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit cholinesterase enzymes by binding to their active sites. This interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . The compound’s structure allows it to interact with various amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Donepezil: Another piperidine derivative used as a cholinesterase inhibitor.

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

Uniqueness

Acetamide, N-benzyl-2-piperidino-, hydrochloride is unique due to its specific structure, which allows it to interact with cholinesterase enzymes more effectively than some other piperidine derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biological Activity

Acetamide, N-benzyl-2-piperidino-, hydrochloride (CAS No. 2353-19-7) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 268.79 g/mol. The compound consists of a piperidine ring substituted with a benzyl group and an acetamide functional group, which contributes to its unique chemical reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with cholinesterase enzymes. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing neurotransmission and has implications for treating neurodegenerative diseases like Alzheimer's .

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl-2-piperidinoacetamide exhibit significant anticonvulsant properties. In studies utilizing the maximal electroshock (MES) test in mice, compounds similar to Acetamide showed protective effects against induced seizures. For instance, modifications in the acetamido group were found to influence the anticonvulsant efficacy, with certain derivatives demonstrating effectiveness comparable to established antiepileptic drugs .

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| N-benzyl-2-acetamidoacetamide | 30 | Effective in MES test |

| Phenobarbital | 22 | Standard AED comparison |

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | High efficacy |

Antimicrobial Properties

This compound has also been studied for its antimicrobial activities. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

- Anticonvulsant Study : A study conducted on several derivatives revealed that certain modifications to the acetamido group significantly enhanced anticonvulsant activity. The most potent derivative provided full protection against MES-induced seizures at a dosage of 100 mg/kg .

- Cholinesterase Inhibition : A comparative analysis with other piperidine derivatives indicated that Acetamide exhibits superior cholinesterase inhibition properties due to its structural configuration. This finding positions it as a promising candidate for Alzheimer's disease treatment .

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

- Neurodegenerative Diseases : Its ability to inhibit cholinesterase makes it a candidate for Alzheimer's disease therapies.

- Seizure Disorders : The anticonvulsant properties suggest potential use as an anti-epileptic medication.

- Antimicrobial Agents : Its efficacy against bacterial strains opens avenues for antibiotic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-piperidino-acetamide hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization of piperidine derivatives with acetic acid precursors under controlled conditions. For example, amidation reactions require anhydrous solvents (e.g., dichloromethane) and coupling agents like EDCI/HOBt. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acetylating agent) are critical to minimize side products . Purification via recrystallization or column chromatography (silica gel, eluent: methanol/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodology :

- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., benzyl and piperidine protons) and salt formation (HCl integration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] or [M+Cl] peaks) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles and confirm stereochemistry .

Q. How does the hydrochloride form influence solubility and stability in aqueous vs. organic solvents?

- Methodology : The hydrochloride salt enhances water solubility via ionic interactions. Solubility tests (e.g., saturation shake-flask method) in PBS (pH 7.4) and organic solvents (DMSO, ethanol) are conducted at 25°C. Stability studies use accelerated degradation tests (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodology : Cross-validate data using complementary techniques:

- 2D NMR (COSY, HSQC) assigns overlapping proton signals.

- IR Spectroscopy identifies amide C=O stretches (~1650 cm) and HCl-related bands.

- Elemental Analysis verifies C/H/N/Cl content (±0.3% theoretical) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., acetylcholine receptors). Parameters include flexible ligand docking and solvation effects .

- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

- SAR Studies : Compare with analogs (e.g., N-(1-phenyl-2-propyl) derivatives) to identify critical pharmacophores .

Q. How to design experiments to study metabolic pathway inhibition by this compound?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylthiocholine for acetylcholinesterase) to measure IC values.

- Metabolite Profiling : LC-MS/MS tracks downstream metabolites in cell lysates .

- Gene Knockdown : CRISPR/Cas9 validates target specificity (e.g., GPCR knockout models) .

Q. What experimental approaches elucidate reaction mechanisms during derivatization (e.g., hydrolysis or nucleophilic substitution)?

- Methodology :

- Kinetic Studies : Monitor reaction progress via HPLC under varying pH/temperature.

- Isotopic Labeling : - or -labeled reactants trace bond cleavage pathways .

- DFT Calculations : Gaussian software models transition states and activation energies .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.